![molecular formula C11H12BrNO2 B152215 (4-Bromophenyl)(morpholino)methanone CAS No. 127580-92-1](/img/structure/B152215.png)
(4-Bromophenyl)(morpholino)methanone
Overview
Description
(4-Bromophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . This compound is characterized by the presence of a bromophenyl group and a morpholino group attached to a methanone core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(morpholino)methanone typically involves the reaction of 4-bromobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
4-Bromobenzoyl chloride+Morpholine→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Alcohols or amines depending on the reaction conditions.
Scientific Research Applications
(4-Bromophenyl)(morpholino)methanone is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and for the development of new chemical entities.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions, while the morpholino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- (2-Bromophenyl)(morpholino)methanone
- 4-Bromobenzophenone
- 4,4′-Dibromobenzophenone
Comparison: (4-Bromophenyl)(morpholino)methanone is unique due to the presence of both a bromophenyl and a morpholino group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in research and industry .
Biological Activity
(4-Bromophenyl)(morpholino)methanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C₁₁H₁₂BrNO₂, and it has a molecular weight of 270.12 g/mol. The compound consists of a bromophenyl group linked to a morpholino group via a carbonyl moiety, which enhances its biological activity through specific interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The bromophenyl moiety can engage in π-π stacking interactions , while the morpholino group facilitates hydrogen bonding with various biological targets. These interactions can modulate enzyme activity or receptor binding, making this compound a candidate for further studies in drug discovery and development.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly targeting pathways involved in various diseases. Its structural characteristics allow it to fit into the active sites of enzymes, influencing their function .
- Anti-inflammatory Properties : Morpholino-substituted compounds have been explored for their anti-inflammatory effects, particularly in conditions such as cardiovascular diseases and respiratory disorders .
- Antitumor Activity : Studies indicate that compounds similar to this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through specific molecular interactions .
Case Studies
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to structurally related compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
(2-Bromophenyl)(morpholino)methanone | 0.91 | Different positioning of bromine may affect reactivity. |
(3-Bromophenyl)(morpholino)methanone | 0.98 | Similar structure but different substitution pattern affects properties. |
4-Bromobenzophenone | 0.85 | Lacks morpholino group; primarily used as a ketone derivative. |
4,4′-Dibromobenzophenone | 0.80 | Contains two bromine atoms; alters electronic properties significantly. |
(4-Bromo-3-methylphenyl)(morpholino)methanone | 0.94 | Methyl substitution changes steric hindrance and reactivity profile. |
Properties
IUPAC Name |
(4-bromophenyl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAGZJAFWFNHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336311 | |
Record name | (4-Bromophenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127580-92-1 | |
Record name | (4-Bromophenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromobenzoyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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